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N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Formation of the Diethylacetamide Group: The final step involves the acylation of the indole derivative with diethylacetamide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the diethylacetamide moiety, potentially forming alcohol derivatives.
Substitution: The indole core is prone to electrophilic substitution reactions due to its electron-rich nature. Common substitutions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biology:
Antimicrobial Activity: Indole derivatives, including this compound, have shown promising antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: The compound’s ability to interact with multiple biological targets makes it a potential candidate for anticancer drug development.
Medicine:
Pharmacology: The compound’s diverse biological activities make it a valuable scaffold for the development of new therapeutic agents targeting various diseases.
Industry:
Agriculture: Indole derivatives are known to play a role in plant growth regulation, and this compound could be explored for its potential use as a plant growth promoter.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. The presence of the 2-fluorophenyl and sulfanyl groups enhances its binding properties and specificity. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.
Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.
N,N-Diethyl-2-(3-indolyl)acetamide: A structurally similar compound lacking the 2-fluorophenyl and sulfanyl groups.
Uniqueness:
Enhanced Binding Affinity: The presence of the 2-fluorophenyl and sulfanyl groups enhances the compound’s binding affinity to biological targets.
Diverse Biological Activities: The compound exhibits a wide range of biological activities, making it a versatile scaffold for drug development.
Synthetic Accessibility: The compound can be synthesized through well-established synthetic routes, making it accessible for research and industrial applications.
Properties
Molecular Formula |
C21H23FN2OS |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C21H23FN2OS/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)26-15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
UFMJQFVWSDJLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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